molecular formula C20H26ClN5O4 B2452342 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1040668-08-3

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2452342
CAS RN: 1040668-08-3
M. Wt: 435.91
InChI Key: WHMIWIBEIKIPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26ClN5O4 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

  • Prophylactic Antiarrhythmic Activity

    Some derivatives of this compound showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. For instance, compounds with 8-(2-morpholin-4-yl-ethylamino) substituents displayed significant activity, suggesting their potential in treating arrhythmias (Chłoń-Rzepa et al., 2004).

  • Hypotensive Effects

    Some derivatives, particularly those with 8-benzylamino and 8-(pyridin-2-yl-methylamino) analogues, exhibited hypotensive activity. This suggests a potential application in managing high blood pressure (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

  • Antidepressant and Anxiolytic Properties: Certain derivatives of this compound, particularly those acting as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands, showed antidepressant-like and anxiolytic-like activities in tests. This indicates their potential use in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

  • Conformational Studies: The structural analysis of derivatives, such as 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline, helped in understanding the planarity of the theophylline moiety and the conformation of the substituents. This is crucial for understanding how structural variations impact biological activity (Karczmarzyk et al., 1995).

Synthesis and Modification

  • Synthesis of New Derivatives: Research has been conducted on synthesizing new derivatives of this compound, focusing on modifying certain substituents to explore their biological activities. These studies are fundamental in drug discovery and development (Gobouri, 2020).

properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O4/c1-12(2)9-22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-13(27)11-30-15-8-6-5-7-14(15)21/h5-8,12-13,27H,9-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMIWIBEIKIPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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